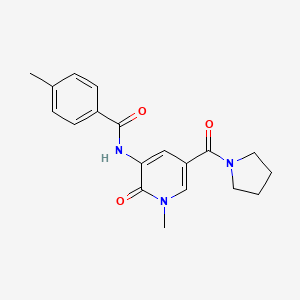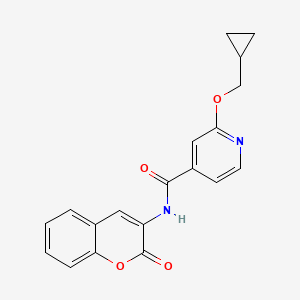
2-(cyclopropylmethoxy)-N-(2-oxo-2H-chromen-3-yl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(cyclopropylmethoxy)-N-(2-oxo-2H-chromen-3-yl)isonicotinamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
The synthesis of 2-(cyclopropylmethoxy)-N-(2-oxo-2H-chromen-3-yl)isonicotinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromene core: This can be achieved through the cyclocondensation of 4-oxo-4H-chromen-3-carbaldehydes with coumarin-3-acetic acids under mild conditions.
Introduction of the cyclopropylmethoxy group: This step involves the nucleophilic substitution of the acetyloxy group at C-5 with cyclopropylmethanol.
Coupling with isonicotinic acid: The final step involves the coupling of the chromene derivative with isonicotinic acid to form the desired compound.
Analyse Chemischer Reaktionen
2-(cyclopropylmethoxy)-N-(2-oxo-2H-chromen-3-yl)isonicotinamide can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield oxo derivatives, while reduction may produce hydro derivatives .
Wissenschaftliche Forschungsanwendungen
2-(cyclopropylmethoxy)-N-(2-oxo-2H-chromen-3-yl)isonicotinamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(cyclopropylmethoxy)-N-(2-oxo-2H-chromen-3-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting specific enzymes: It may inhibit enzymes involved in critical biological processes, such as DNA replication or protein synthesis.
Modulating signaling pathways: The compound may affect signaling pathways that regulate cell growth, apoptosis, and other cellular functions.
Binding to receptors: It may bind to specific receptors on the cell surface or within the cell, leading to changes in cellular activity.
Vergleich Mit ähnlichen Verbindungen
2-(cyclopropylmethoxy)-N-(2-oxo-2H-chromen-3-yl)isonicotinamide can be compared with other similar compounds, such as:
3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene derivatives: These compounds share a similar chromene core and have been studied for their antitumor activity.
2-oxo-2H-chromen-3-yl propionate and 2-oxo-2H-chromen-3-yl acetate: These derivatives have been synthesized and characterized for their fluorescence properties and biological activities.
Coumarin derivatives: Coumarins are a broad class of compounds with diverse biological activities, including anticoagulant, antibacterial, and anticancer properties.
The uniqueness of this compound lies in its specific structural features, such as the cyclopropylmethoxy group and the isonicotinamide moiety, which may confer distinct biological activities and chemical reactivity .
Eigenschaften
IUPAC Name |
2-(cyclopropylmethoxy)-N-(2-oxochromen-3-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-18(14-7-8-20-17(10-14)24-11-12-5-6-12)21-15-9-13-3-1-2-4-16(13)25-19(15)23/h1-4,7-10,12H,5-6,11H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDNZWNPRAKQAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NC3=CC4=CC=CC=C4OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
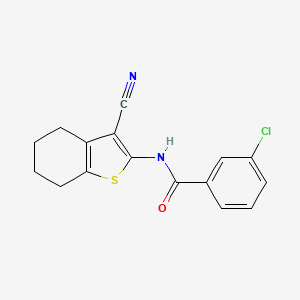
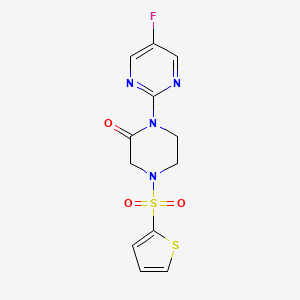

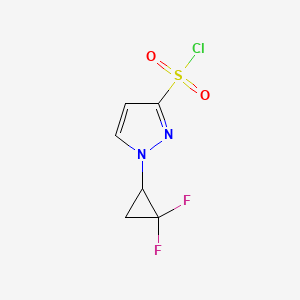
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2407381.png)
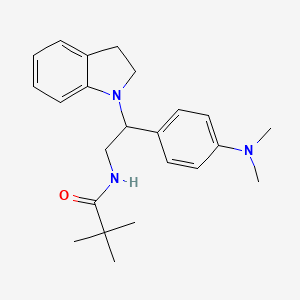

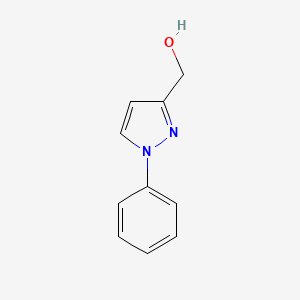
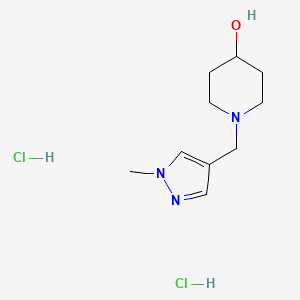
![2-{[2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2407388.png)
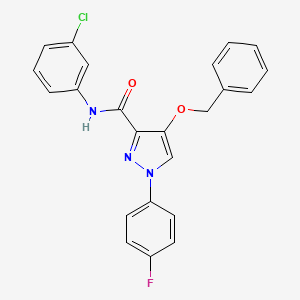
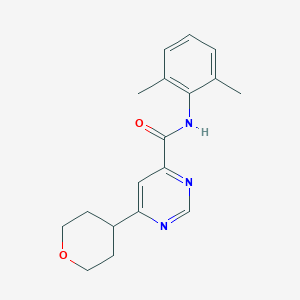
![[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2407396.png)
